Guanidine-13C hydrochloride is a stable isotopic compound derived from guanidine, which has the molecular formula HNC(NH2)2. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in various biochemical applications. Guanidine itself is a colorless solid that is highly soluble in polar solvents, acting as a strong base and playing significant roles in organic synthesis and biochemistry. The hydrochloride form, specifically guanidine hydrochloride, is known for its chaotropic properties, which enable it to disrupt hydrogen bonding in proteins, thus denaturing them.
Guanidine-13C hydrochloride exhibits significant biological activity primarily through its role as a protein denaturant. This property is crucial in biochemical research for studying protein folding and interactions. Additionally, it is utilized in:
Guanidine-13C hydrochloride can be synthesized through several methods:
Guanidine-13C hydrochloride has diverse applications in research and industry:
Research on guanidine compounds often focuses on their interactions with proteins and nucleic acids. Key findings include:
Several compounds share structural or functional similarities with guanidine-13C hydrochloride. Here are some notable examples:
The uniqueness of guanidine-13C hydrochloride lies in its isotopic labeling capability combined with its well-established biological and chemical roles.
Classical synthetic methodologies for guanidine-13C hydrochloride production have evolved from traditional organic synthetic approaches, adapted to incorporate carbon-13 isotopic labeling while maintaining high yields and product purity. These established routes provide the foundation for industrial-scale production and serve as benchmarks for evaluating newer synthetic innovations [1] [2] [3].
Isotope exchange reactions represent a fundamental approach to incorporating carbon-13 into guanidine structures through strategic replacement of carbon-12 atoms during key synthetic transformations. The primary mechanism involves selective isotopic substitution using enriched carbon-13 sources while preserving the overall molecular framework [4] [5] [6].
The most established isotope exchange methodology utilizes potassium cyanide-13C as the isotopic source, achieving isotopic enrichment levels of 90-99% under controlled aqueous conditions at temperatures ranging from 80-120°C [6] [7]. This approach demonstrates exceptional isotopic purity retention, making it particularly suitable for applications requiring high carbon-13 content. The reaction proceeds through nucleophilic substitution mechanisms, where the carbon-13 labeled cyanide displaces existing carbon-12 centers in intermediate compounds.
Carbon dioxide carboxylation represents another significant isotope exchange strategy, employing 13CO2 as the isotopic source under basic conditions at temperatures between room temperature and 60°C [8] [9]. This methodology offers the advantage of mild reaction conditions while achieving isotopic enrichment levels of 95-99%. The process benefits from the commercial availability and relatively lower cost of 13CO2 compared to other carbon-13 sources, making it economically viable for larger-scale applications.
Elemental carbon-13 integration provides a cost-effective approach for large-scale isotopic labeling, particularly when high-temperature, inert atmosphere conditions are acceptable [9] [10]. This methodology achieves isotopic enrichment exceeding 99% and represents the most economical route for industrial applications where the harsh reaction conditions can be accommodated. The process involves the conversion of elemental carbon-13 into reactive intermediates that subsequently participate in guanidine synthesis.
Method | Isotope Source | Isotopic Enrichment (%) | Reaction Conditions | Advantages |
---|---|---|---|---|
Carbon-13 Cyanide Exchange | K13CN (99% 13C) | 90-99 | Aqueous medium, 80-120°C | High isotopic purity |
Carbon Dioxide Carboxylation | 13CO2 (99% 13C) | 95-99 | Basic conditions, RT-60°C | Mild conditions |
Elemental Carbon-13 Integration | 13C elemental carbon | 99+ | High temperature, inert atmosphere | Cost-effective for large scale |
Carbide-mediated Labeling | Ca13C2 | 98-99 | Hydrolysis, moderate temperature | Well-established chemistry |
Direct Isotopic Exchange | 13C-labeled precursors | 85-98 | Variable, substrate dependent | Versatile substrate scope |
The utilization of cyanamide-13C as a direct precursor represents the most straightforward precursor-based approach, with commercial availability at 99% carbon-13 enrichment [13] [14]. This methodology enables direct guanidinylation reactions with primary amines under mild conditions, typically achieving isotopic retention rates of 95-99%. The synthetic utility stems from cyanamide's inherent reactivity toward nucleophiles, facilitating efficient guanidine formation while preserving the carbon-13 label.
Dicyandiamide-13C2 serves as a specialized precursor for thermal fusion routes, although its commercial availability remains limited compared to single-carbon labeled alternatives [15] [16]. The compound enables the formation of guanidine structures through high-temperature cyclization reactions with ammonium salts, achieving isotopic retention rates of 90-95%. Despite higher costs ranging from $800-1200 per gram, this precursor offers access to synthetic routes that are otherwise difficult to achieve with single-carbon labeled starting materials.
Urea-13C represents a cost-effective precursor option, with commercial availability at 99% carbon-13 enrichment and pricing between $200-300 per gram [17] [18]. The synthetic utility involves catalytic transformation reactions where urea undergoes rearrangement in the presence of ammonium salts and catalysts to form guanidine derivatives. While isotopic retention rates are somewhat lower at 85-92%, the economic advantages make this approach attractive for applications where moderate isotopic enrichment is acceptable.
Advanced synthetic methodologies for guanidine-13C hydrochloride incorporate sophisticated chemical transformations and innovative catalytic systems to achieve superior efficiency, selectivity, and sustainability compared to classical approaches. These methodologies often employ transition metal catalysis, flow chemistry principles, and optimized reaction conditions to maximize isotopic retention while minimizing waste generation [19] [20] [21].
The strategic utilization of 13C-labeled cyanamide in advanced synthetic schemes represents a significant advancement in isotopic labeling methodology, offering enhanced control over regioselectivity and reaction pathways. Modern applications of cyanamide-13C extend beyond simple nucleophilic additions to include sophisticated catalytic transformations and multi-component reactions [7] [13] .
Advanced cyanamide utilization strategies employ transition metal catalysis to activate the cyanamide nitrogen center toward electrophilic addition, enabling the formation of complex guanidine derivatives under mild conditions [19] [20]. Copper-catalyzed systems demonstrate particular effectiveness, facilitating the coupling of cyanamide-13C with various amines and organometallic reagents to produce substituted guanidines with high isotopic retention. These catalytic systems operate at ambient temperature and pressure, significantly reducing energy requirements compared to thermal processes.
Flow chemistry applications of cyanamide-13C enable continuous processing with enhanced mixing efficiency and precise temperature control [23] [21]. The continuous flow methodology allows for the optimization of residence times and reaction stoichiometry, resulting in improved yields and reduced formation of side products. Integration of in-line analytical monitoring enables real-time adjustment of reaction parameters to maintain optimal isotopic incorporation.
Multi-component reactions utilizing cyanamide-13C provide access to complex guanidine architectures through single-pot transformations, eliminating the need for intermediate isolation and purification steps [24] [25]. These approaches typically involve the simultaneous reaction of cyanamide-13C with multiple coupling partners in the presence of suitable catalysts or promoters, achieving high levels of molecular complexity while maintaining excellent isotopic retention.
Dicyandiamide-mediated synthetic pathways represent sophisticated approaches to guanidine-13C hydrochloride synthesis, leveraging the unique reactivity patterns of dicyandiamide to achieve complex molecular transformations with high efficiency and selectivity. These methodologies often involve thermal rearrangement processes, catalytic activation strategies, and novel reaction conditions designed to optimize both yield and isotopic retention [26] [27] [28].
Thermal fusion methodologies utilizing dicyandiamide-13C2 involve carefully controlled heating processes where dicyandiamide undergoes cyclization and rearrangement reactions in the presence of ammonium salts [1] [27]. The optimal temperature range of 170-230°C enables the formation of guanidine products while minimizing decomposition pathways that could lead to isotopic label loss. Process optimization involves precise control of heating rates, atmosphere composition, and reactant stoichiometry to maximize product formation.
Catalytic activation approaches employ Lewis acid catalysts to lower the activation energy required for dicyandiamide rearrangement, enabling reactions to proceed under milder conditions while maintaining high conversion rates [29] [30]. Zinc chloride and aluminum chloride demonstrate particular effectiveness as promoters, facilitating the cyclization of dicyandiamide intermediates at temperatures 50-100°C lower than uncatalyzed processes. This temperature reduction significantly improves isotopic retention by minimizing thermal decomposition pathways.
Solvent-mediated transformations utilize specialized solvent systems to enhance the selectivity of dicyandiamide-mediated reactions [31] [21]. Ionic liquids and deep eutectic solvents provide unique solvation environments that stabilize charged intermediates and promote desired reaction pathways while suppressing competing side reactions. These solvent systems often enable reactions to proceed under ambient conditions, further improving isotopic retention and reducing energy requirements.
Mechanistic investigations reveal that dicyandiamide-mediated pathways proceed through sequential nucleophilic addition and cyclization steps, with the formation of biguanide intermediates serving as key branch points in the reaction mechanism [27] [32]. Understanding these mechanistic details enables the rational design of reaction conditions to favor guanidine formation over alternative products such as melamine or cyanuric acid derivatives.
Industrial-scale production of guanidine-13C hydrochloride requires sophisticated process engineering approaches that balance economic considerations with technical requirements for isotopic purity and product quality. Modern production facilities incorporate advanced reactor designs, optimized catalyst systems, and comprehensive process control strategies to achieve commercial viability while maintaining stringent quality standards [33] [34] [35].
Large-scale reactor systems for guanidine-13C hydrochloride production typically employ packed bed configurations with specialized catalyst formulations designed to maximize conversion efficiency and catalyst lifetime [2] [36]. The CP-532 silica bead catalyst system demonstrates exceptional performance in commercial applications, achieving minimum catalyst mileage values exceeding 188 pounds of product per pound of catalyst while maintaining consistent product quality. Reactor dimensions often exceed 100 meters in height to accommodate the multiple separation stages required for isotopic enrichment.
Process optimization strategies focus on maximizing raw material efficiency while minimizing energy consumption and waste generation [33] [37]. Commercial facilities typically achieve raw material efficiencies of 85-95% through comprehensive recycling of unreacted starting materials and optimal reactor staging. Energy consumption optimization involves heat integration schemes, advanced process control systems, and equipment design modifications that reduce overall energy requirements to 80-120 kWh per kilogram of product.
Quality control systems in industrial facilities incorporate real-time analytical monitoring to ensure consistent isotopic enrichment and chemical purity [34] [35]. Multi-stage crystallization processes achieve final product purities exceeding 99% while maintaining isotopic enrichment levels above 99% carbon-13 content. These purification systems often involve multiple recrystallization steps with careful control of cooling rates and solvent composition to optimize crystal formation and minimize isotopic fractionation.
Parameter | Small Scale (Lab) | Pilot Scale | Commercial Scale |
---|---|---|---|
Annual Production Capacity (kg) | 0.1-1 | 10-100 | 1000-10000 |
Reactor Volume (L) | 1-10 | 100-1000 | 10000-50000 |
Operating Temperature (°C) | 160-180 | 170-190 | 180-200 |
Operating Pressure (atm) | 1-2 | 1-3 | 2-5 |
Catalyst Type | CP-532 silica beads | Macroporous silica | Optimized catalyst |
Catalyst Loading (wt%) | 5-10 | 3-8 | 2-5 |
Residence Time (hours) | 2-4 | 3-6 | 4-8 |
Energy Consumption (kWh/kg product) | 150-200 | 100-150 | 80-120 |
Raw Material Efficiency (%) | 70-80 | 80-85 | 85-95 |
Product Purity (%) | 95-98 | 98-99 | >99 |
Economic analysis of industrial production reveals that personnel costs dominate operational expenses for smaller facilities, while raw material costs become the primary economic factor for large-scale operations producing 100-1000 kg annually [38]. Capital investment requirements scale proportionally with production capacity, with typical payback periods ranging from 3-7 years depending on market conditions and facility utilization rates.
Green chemistry innovations in guanidine-13C hydrochloride synthesis focus on developing environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous materials while maintaining or improving synthetic efficiency and product quality. These innovations align with the twelve principles of green chemistry and contribute to the overall sustainability of isotopic labeling processes [21] [39] [40].
Solvent-free synthesis methodologies eliminate the need for organic solvents through the use of neat reaction conditions or alternative reaction media [31] [21]. These approaches typically employ solid-state mixing techniques, mechanochemical activation, or molten salt media to facilitate molecular transformations without traditional solvents. While maintaining comparable yields to conventional methods, solvent-free approaches significantly reduce environmental impact and simplify product isolation procedures.
Biocatalytic processes utilize enzymatic systems to catalyze guanidine formation under mild, aqueous conditions that minimize energy requirements and eliminate the need for harsh chemical reagents [41] [42]. Engineered enzyme systems demonstrate enhanced selectivity for guanidine formation while operating at ambient temperature and neutral pH conditions. These biocatalytic approaches offer the additional advantage of renewable catalyst systems that can be regenerated through biological processes.
Microwave-assisted synthesis techniques achieve dramatic reductions in reaction times while maintaining high yields and product quality [23]. Microwave heating provides selective activation of polar molecules, enabling rapid heating to reaction temperatures while minimizing thermal decomposition pathways. Time reductions of 50-70% are commonly achieved compared to conventional heating methods, resulting in significant energy savings and improved process efficiency.
Flow chemistry methodologies enable continuous processing with enhanced safety profiles and improved process control compared to batch operations [23] [21]. Continuous flow systems offer precise control over reaction parameters, improved heat and mass transfer characteristics, and the ability to integrate multiple synthetic steps into single continuous processes. These systems often demonstrate superior safety profiles due to reduced inventory of reactive materials and enhanced containment of hazardous intermediates.
Innovation | Environmental Benefit | Process Efficiency | Implementation Status | Key Challenges |
---|---|---|---|---|
Solvent-free synthesis | Eliminates organic solvents | Comparable yields | Pilot scale | Heat dissipation |
Biocatalytic processes | Mild reaction conditions | Enhanced selectivity | Research phase | Enzyme stability |
Microwave-assisted synthesis | Reduced energy consumption | 50-70% time reduction | Laboratory scale | Equipment compatibility |
Flow chemistry | Improved safety profile | Continuous operation | Development phase | Scale-up complexity |
Sustainable solvent systems | Reduced waste generation | Improved separation | Commercial trials | Solvent recovery |
Atom-economic reactions | Minimized by-products | >90% atom efficiency | Process optimization | Reaction optimization |
Renewable feedstocks | Sustainable sourcing | Cost-competitive | Feasibility studies | Supply chain development |
Sustainable solvent systems incorporate bio-based solvents, ionic liquids, and supercritical fluids as alternatives to traditional organic solvents [31] [21]. These systems often provide enhanced selectivity and improved separation characteristics while offering reduced environmental impact and improved worker safety. Implementation requires careful evaluation of solvent recovery and recycling strategies to maintain economic viability.
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